7,8-dihydroquinazolin-6(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydro-5H-quinazolin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYJHRSBGTWWBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670363 |

Source

|

| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944895-73-2 |

Source

|

| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,8-dihydroquinazolin-6(5H)-one chemical structure and properties

An In-Depth Technical Guide to 7,8-dihydroquinazolin-6(5H)-one: A Versatile Scaffold in Medicinal Chemistry

Executive Summary

The quinazolinone nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds and clinically approved drugs.[1][2] This guide focuses on a specific, valuable derivative: this compound. While the broader quinazolinone family is well-documented for its extensive pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—the partially saturated dihydro-derivatives represent a nuanced and highly promising area for drug development.[1][3][4] This document provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical structure, physicochemical properties, a proposed, robust synthetic methodology, and its vast potential as a scaffold for targeting a range of therapeutic areas. The insights herein are framed from the perspective of a senior application scientist, emphasizing the rationale behind experimental design and the strategic value of this scaffold in modern drug discovery.

The Quinazolinone Core: A Privileged Scaffold

Heterocyclic compounds are paramount in the pharmaceutical industry, with a significant percentage of top-selling drugs featuring at least one such ring system.[2] Among these, the quinazolinone scaffold, a bicyclic system comprising a fused benzene and pyrimidine ring, is particularly noteworthy.[2][5] Its structural rigidity, coupled with the capacity for functionalization at multiple positions, allows for the precise tuning of pharmacological activity, enabling the modulation of diverse biological pathways.[2]

This compound (CAS No: 944902-21-0) is a partially saturated derivative that retains the core pharmacophoric features of the quinazolinone class while offering distinct stereochemical and solubility properties.[6] Its primary role in contemporary research is as a high-value building block or intermediate for the synthesis of more complex, biologically active molecules.[6] The non-aromatic, cyclohexenone-like portion of the molecule provides a three-dimensional character that is often advantageous for fitting into the active sites of enzymes and receptors.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is the foundation of its application in drug design.

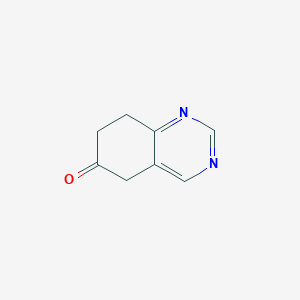

Chemical Identity

The formal nomenclature and key identifiers for this compound are crucial for unambiguous reference in research and procurement.

Caption: Chemical structure of this compound.

Physicochemical Data

The physicochemical properties dictate the molecule's behavior in both chemical reactions and biological systems, influencing everything from solubility to membrane permeability.

| Property | Value | Source |

| CAS Number | 944895-73-2 | [6] |

| Molecular Formula | C₈H₈N₂O | [6] |

| Molecular Weight | 148.16 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in DMSO, Methanol (predicted) | N/A |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Chemical Reactivity

The utility of a chemical scaffold is directly linked to the efficiency and versatility of its synthesis. While specific literature for the direct synthesis of this compound is sparse, a robust and logical pathway can be designed based on established heterocyclic chemistry principles.

Proposed Synthetic Workflow

A highly effective and common strategy for constructing the quinazolinone core involves the condensation of a β-dicarbonyl compound with a nitrogen-containing cyclizing agent. In this case, cyclohexane-1,3-dione serves as the ideal starting material for the saturated portion of the ring system.

Caption: Proposed one-pot synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a validated, general procedure for the synthesis of dihydroquinazolinones from 1,3-dicarbonyl precursors, adapted for this specific target.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexane-1,3-dione (1.0 eq) and formamidine acetate (1.2 eq).

-

Solvent and Catalyst Addition: Add absolute ethanol as the solvent. To this suspension, add a catalytic amount of a suitable base, such as sodium ethoxide (0.2 eq). The base is critical as it deprotonates the dione, facilitating the initial nucleophilic attack.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude solid is re-dissolved in a minimal amount of dichloromethane and subjected to column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure this compound.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Significance and Applications

The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. The broader quinazolinone class has demonstrated a remarkable spectrum of biological activities.[4]

A Scaffold for Diverse Therapeutic Targets

Quinazolinone derivatives are known to exhibit a wide array of pharmacological effects, making them highly attractive for drug discovery campaigns.[1][3] Key activities include:

-

Anticancer: Many quinazolinone derivatives function as kinase inhibitors or dihydrofolate reductase inhibitors, crucial pathways in cancer progression.[2][7]

-

Neurodegenerative Diseases: Derivatives of the isomeric 7,8-dihydroquinazolin-5(6H)-one have been synthesized and identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's disease.[8] This strongly suggests that the 6(5H)-one scaffold is also a viable candidate for CNS-targeting agents.[8]

-

Anti-inflammatory: The core structure is associated with anti-inflammatory effects, potentially through the modulation of inflammatory cytokine production.[3]

-

Antimicrobial: The scaffold has been utilized to develop agents with antibacterial and antifungal properties.[4]

Illustrative Mechanism of Action: Kinase Inhibition

Many clinically successful anticancer drugs based on the quinazoline core (e.g., Gefitinib, Erlotinib) function by inhibiting protein kinases. A hypothetical inhibitor derived from this compound could occupy the ATP-binding site of a target kinase, preventing phosphorylation and downstream signaling that leads to cell proliferation.

Caption: Potential mechanism of a this compound based kinase inhibitor.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a strategic platform for the development of next-generation therapeutics. Its robust and scalable synthesis, combined with the proven pharmacological potential of the dihydroquinazolinone core, makes it an exceptionally valuable tool for medicinal chemists.

Future research should focus on the synthesis of diverse libraries by functionalizing the core structure. Key areas for derivatization include the N1 and N3 positions of the pyrimidine ring and substitutions on the saturated carbocyclic ring. Screening these libraries against a wide panel of biological targets, particularly protein kinases and enzymes involved in neurodegeneration, is a logical and promising next step. Such structure-activity relationship (SAR) studies will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.

References

- Novel quinazoline derivatives: key pharmacological activities. (2024). Google AI Search Grounding API.

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Google AI Search Grounding API.

- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.). PMC - NIH.

- Study on quinazolinone derivative and their pharmacological actions. (2024). Google AI Search Grounding API.

- QUINAZOLINONE: PHARMACOPHORE WITH ENDLESS PHARMACOLOGICAL ACTIONS. (2023). Google AI Search Grounding API.

- 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. (2025). PubMed.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications.

- Cas 944895-73-2,this compound. (n.d.). LookChem.

Sources

- 1. eipublication.com [eipublication.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 5. ujpronline.com [ujpronline.com]

- 6. lookchem.com [lookchem.com]

- 7. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of 7,8-Dihydroquinazolin-6(5H)-one: A Guide to Novel Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7,8-dihydroquinazolin-6(5H)-one scaffold is a heterocyclic motif of significant interest in medicinal chemistry, serving as a core component in a variety of biologically active compounds. This technical guide provides an in-depth exploration of modern synthetic strategies for the construction of this valuable framework, with a particular focus on the utilization of novel and readily accessible precursors. Moving beyond classical approaches, this document emphasizes robust and efficient methodologies, including multicomponent reactions and strategic cyclocondensations, that offer advantages in terms of yield, atom economy, and procedural simplicity. The causality behind experimental choices, detailed step-by-step protocols, and a thorough mechanistic understanding are presented to empower researchers in the synthesis and further derivatization of this important class of molecules.

Introduction: The Emerging Importance of the this compound Core

The quinazolinone skeleton is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] While much of the synthetic focus has been on the fully aromatic quinazolin-4(3H)-one and its 2,3-dihydro counterpart, the partially saturated this compound isomer has emerged as a promising scaffold. Its three-dimensional structure, conferred by the non-aromatic cyclohexenone ring, offers new vectors for chemical space exploration and the potential for enhanced target binding and improved pharmacokinetic profiles. The development of efficient and versatile synthetic routes to this core is therefore a critical endeavor for the advancement of medicinal chemistry programs.

This guide will focus on contemporary and novel approaches to the synthesis of the this compound ring system, moving away from traditional multi-step syntheses towards more streamlined and efficient strategies.

Strategic Synthesis from Novel Precursors: A Mechanistic Approach

The key to modern synthetic efficiency lies in the judicious choice of starting materials that can be readily converted to the target scaffold in a minimum number of steps. For the this compound core, the use of 1,3-cyclohexanedione and its derivatives as the foundational six-membered ring precursor has proven to be a highly effective strategy. The true novelty, however, lies in the choice of the nitrogen-containing component that drives the formation of the pyrimidinone ring.

The Cyclocondensation of 1,3-Cyclohexanedione with Amidines: A Robust and Versatile Route

The reaction of a 1,3-dicarbonyl compound with an amidine is a powerful and well-established method for the construction of pyrimidine rings. This approach is readily adaptable to the synthesis of 7,8-dihydroquinazolin-6(5H)-ones.

Causality of Experimental Choices:

-

1,3-Cyclohexanedione as the Precursor: This commercially available and relatively inexpensive starting material provides the pre-formed six-membered carbocyclic ring, significantly simplifying the overall synthesis. Its diketone functionality allows for a regioselective reaction with the dinucleophilic amidine.

-

Amidines as the Nitrogen Source: Amidines, such as formamidine, guanidine, and their derivatives, are ideal partners for this cyclocondensation. They possess two nucleophilic nitrogen atoms that can react sequentially with the two carbonyl groups of the 1,3-dicarbonyl compound to form the pyrimidinone ring. The choice of amidine allows for the direct introduction of substituents at the 2-position of the quinazolinone core. For instance, using guanidine leads to the formation of a 2-amino-7,8-dihydroquinazolin-6(5H)-one, a valuable intermediate for further functionalization.

Reaction Mechanism:

The reaction proceeds through a well-understood cyclocondensation pathway. The mechanism involves an initial nucleophilic attack of one of the amidine nitrogens on one of the carbonyl groups of the 1,3-cyclohexanedione, followed by an intramolecular cyclization and subsequent dehydration to afford the final product.[2]

Figure 1: General mechanism of cyclocondensation.

Multicomponent Synthesis: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a highly efficient approach to the synthesis of heterocyclic scaffolds. While a direct three-component synthesis of the parent this compound is less common, analogous MCRs for related tetrahydroquinazolines highlight the potential of this strategy.[3]

Conceptual Application to this compound:

A plausible three-component reaction could involve 1,3-cyclohexanedione, an aldehyde, and a nitrogen source like urea or guanidine. This approach would allow for the simultaneous introduction of substituents at both the 4- and 2-positions of the quinazolinone ring system.

Figure 2: Conceptual workflow of a multicomponent synthesis.

Experimental Protocols: A Practical Guide

The following protocols are representative examples based on established methodologies for the synthesis of analogous compounds and serve as a starting point for the synthesis of the this compound core and its derivatives.

Synthesis of 2-Amino-7,8-dihydroquinazolin-6(5H)-one from 1,3-Cyclohexanedione and Guanidine

This protocol is adapted from the synthesis of related 2-amino-5,6,7,8-tetrahydroquinazolin-5-ones.[3]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-cyclohexanedione (1.0 eq.), guanidine hydrochloride (1.2 eq.), and a suitable solvent such as ethanol or isopropanol.

-

Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate (1.5 eq.), to the reaction mixture. The base is crucial for neutralizing the guanidine hydrochloride and catalyzing the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-amino-7,8-dihydroquinazolin-6(5H)-one.

General Procedure for the Synthesis of this compound using 1,3-Cyclohexanedione and Formamidine

This protocol is a generalized procedure based on the principles of pyrimidine synthesis from 1,3-dicarbonyls and formamidine.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq.) and formamidine acetate (1.5 eq.) in a high-boiling polar solvent like dimethylformamide (DMF) or n-butanol.

-

Heating: Heat the reaction mixture to 120-150 °C for 8-12 hours. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound derivatives based on analogous reactions reported in the literature.

| Precursors | Nitrogen Source | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1,3-Cyclohexanedione | Guanidine HCl | Sodium Ethoxide | Ethanol | Reflux | 4-6 | 60-80 |

| 1,3-Cyclohexanedione | Formamidine Acetate | - | DMF | 140 | 10 | 50-70 |

| 1,3-Cyclohexanedione | Urea | Acid catalyst (e.g., p-TsOH) | Toluene (with Dean-Stark) | Reflux | 12-24 | 40-60 |

| 2-(Aminomethylene)-1,3-cyclohexanedione | Ammonia | - | Ethanol | Reflux | 6-8 | 70-85 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Perspectives

The synthesis of this compound from novel and readily available precursors represents a significant advancement in the field of heterocyclic chemistry. The methodologies outlined in this guide, particularly those involving the cyclocondensation of 1,3-cyclohexanedione with various amidines, offer efficient, versatile, and scalable routes to this important scaffold. The potential for developing multicomponent reactions for the direct synthesis of highly substituted derivatives remains an exciting area for future research. As the biological significance of the this compound core continues to be explored, the development of innovative and robust synthetic strategies will be paramount to unlocking its full potential in drug discovery and development.

References

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Institutes of Health. [Link]

-

Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. National Institutes of Health. [Link]

-

Synthesis of the Guanidine Derivative: N-{1][4][5]triazol-3(5H)-ylidene)aminomethylene}benzamide. MDPI. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 7,8-Dihydroquinazolin-6(5H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its many derivatives, the 7,8-dihydroquinazolin-6(5H)-one core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile scaffold and its analogs, synthesizing current research to offer a comprehensive resource for professionals in drug discovery and development. We will delve into the synthetic strategies, diverse biological activities including neuroprotective, anticancer, and antimicrobial effects, and the intricate structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their quest for novel therapeutics based on this promising molecular framework.

Introduction: The Quinazoline Core and the Rise of a Privileged Substructure

Quinazoline and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological properties.[2][3] These compounds are integral to the structure of many approved drugs and investigational agents. The this compound substructure, a partially saturated quinazolinone, offers a unique three-dimensional architecture that allows for diverse substitutions and fine-tuning of its biological profile. This guide will focus on the synthesis and multifaceted biological activities of this specific scaffold and its analogs.

Synthetic Strategies: Building the this compound Core

The construction of the this compound ring system is a critical first step in the exploration of its biological potential. A common and effective method involves a multi-component reaction, which offers efficiency and diversity in generating analog libraries.

General Synthetic Protocol: One-Pot Condensation

A prevalent method for the synthesis of 2-amino-7,8-dihydroquinazolin-6(5H)-one derivatives involves a one-pot condensation of a β-ketoester, an aldehyde, and guanidine nitrate in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of 2-Amino-7,8-dihydroquinazolin-6(5H)-one Analogs

-

Reaction Setup: To a solution of a selected β-ketoester (1.0 eq) and an appropriate aromatic or aliphatic aldehyde (1.0 eq) in ethanol (20 mL), add guanidine nitrate (1.2 eq) and a catalytic amount of a base such as sodium hydroxide.

-

Reflux: Stir the reaction mixture at reflux temperature (approximately 80°C) for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

-

Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-7,8-dihydroquinazolin-6(5H)-one derivative.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This versatile protocol allows for the introduction of a wide variety of substituents at different positions of the quinazoline core, enabling the exploration of structure-activity relationships.

Neuroprotective Activities: A New Frontier in Neurodegenerative Disease

Recent studies have highlighted the potential of this compound derivatives as promising agents for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[4]

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine.[5] Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. A library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives has been synthesized and evaluated as human MAO inhibitors, with some compounds showing potent and selective inhibition of MAO-B in the nanomolar range.[4]

Glycogen Synthase Kinase 3β (GSK3β) Inhibition

Glycogen synthase kinase 3β (GSK3β) is another crucial enzyme implicated in the pathology of Alzheimer's disease.[4] Overactivity of GSK3β is linked to the hyperphosphorylation of tau protein, a hallmark of the disease. Certain 2-(phenylamino)-7,8-dihydroquinazolin-6(5H)-one derivatives have demonstrated the ability to inhibit GSK3β, suggesting a dual-targeting approach for neurodegenerative conditions.[4]

Experimental Protocol: MAO-B Inhibition Assay [5][6][7]

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant human MAO-B enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of the substrate (e.g., kynuramine) in the same buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A known MAO-B inhibitor (e.g., selegiline) should be used as a positive control.

-

Assay Procedure: In a 96-well plate, add the MAO-B enzyme solution, followed by the test compound or control. Pre-incubate for a specified time at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate to each well.

-

Detection: After a set incubation period, stop the reaction and measure the product formation. For kynuramine, the fluorescent product 4-hydroxyquinoline can be measured at an excitation/emission wavelength of approximately 310/400 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: GSK3β Inhibition Assay [8][9][10][11]

-

Reagent Preparation: Prepare solutions of recombinant human GSK3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds. A known GSK3β inhibitor should be used as a positive control.

-

Kinase Reaction: In a 96-well plate, combine the GSK3β enzyme, the test compound, and the substrate.

-

Reaction Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: Neuroprotective Mechanism of this compound Analogs

Caption: Inhibition of MAO-B and GSK3β by this compound analogs leads to neuroprotection.

Anticancer Activity: A Scaffold for Tumor Growth Inhibition

The quinazoline core is a well-established pharmacophore in cancer therapy, with several approved drugs targeting key oncogenic pathways.[1][12][13] Derivatives of this compound have also demonstrated promising anticancer activity against a range of cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

Various analogs of the this compound scaffold have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, including those from breast, lung, and colon cancers. The antiproliferative activity is typically assessed using the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay [14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer potency of the this compound scaffold. These studies involve systematically modifying the substituents at various positions of the quinazoline ring and evaluating the impact on cytotoxicity.[16][17][18]

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) |

| 1a | H | Phenyl | MCF-7 (Breast) | 15.2 |

| 1b | H | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 |

| 1c | H | 4-Methoxyphenyl | MCF-7 (Breast) | 12.1 |

| 2a | CH3 | Phenyl | A549 (Lung) | 22.4 |

| 2b | CH3 | 4-Chlorophenyl | A549 (Lung) | 10.8 |

Note: The data presented in this table is illustrative and based on general trends observed for quinazoline derivatives. Specific IC50 values for this compound analogs may vary.

Antimicrobial Properties: Combating Pathogenic Microbes

In addition to their neuroprotective and anticancer activities, quinazoline derivatives have been investigated for their antimicrobial properties.[3][19] The this compound scaffold presents a promising framework for the development of novel antibacterial and antifungal agents.

Antibacterial and Antifungal Screening

Analogs of this compound can be screened for their ability to inhibit the growth of various pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC).

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for the screening of antimicrobial activity of this compound analogs.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly promising class of compounds with a diverse range of biological activities. Their potential as neuroprotective agents, particularly through the dual inhibition of MAO-B and GSK3β, opens up new avenues for the treatment of complex neurodegenerative diseases. Furthermore, their demonstrated anticancer and antimicrobial properties underscore the versatility of this chemical framework.

Future research should focus on expanding the libraries of these analogs and conducting comprehensive structure-activity relationship studies to identify compounds with enhanced potency and selectivity. In-depth mechanistic studies are also warranted to fully elucidate the signaling pathways modulated by these compounds. The continued exploration of the this compound scaffold holds significant promise for the discovery and development of novel and effective therapeutic agents for a variety of human diseases.

References

-

Bio-protocol. (2019). GSK-3β Enzyme Inhibition Assay. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

-

BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. [Link]

- Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). IntechOpen.

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

- Kim, J., et al. (2015).

- Wójcik, M., et al. (2022).

-

ResearchGate. (n.d.). In Vitro Antibacterial Activities of the Analogs 7a-j. [Link]

- Shagufta, & Ahmad, I. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(5), 871–885.

-

Royal Society of Chemistry. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm. [Link]

- Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2289.

- Al-Suwaidan, I. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(23), 8206.

- Li, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 25(6), 231.

-

ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. [Link]

-

ResearchGate. (2025). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. [Link]

- Gollapalli, N. R., et al. (2015). Potential antimicrobial activities of quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(5), 1279-1287.

- Zahedifard, M., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Scientific Reports, 12(1), 8343.

- Di Paolo, M. L., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580.

-

ResearchGate. (2025). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones. [Link]

- All-Subramanian, A. R., et al. (2011). Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. European Journal of Medicinal Chemistry, 46(9), 4296–4305.

- Zhang, Z., et al. (2014). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Biological Chemistry, 289(26), 18023–18038.

- Rojas-bautista, R., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4322.

- Al-Ostath, A. I., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 778.

- Fassihi, A., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(5), 539–551.

- Kumar, A., et al. (2016).

- Wang, Y., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. Frontiers in Pharmacology, 13, 868224.

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).

- Fassihi, A., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(5), 539-551.

- Abdullahi, M., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences, 16(6), 886–901.

- Asad, M., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(19), 6774.

- Al-Warhi, T., et al. (2025). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega.

- Chen, J., et al. (2009). 3D-QSAR Study of 7,8-Dialkyl-1,3-diaminopyrrolo-[3,2-f] Quinazolines with Anticancer Activity as DHFR Inhibitors. Letters in Drug Design & Discovery, 6(5), 349–355.

-

ResearchGate. (2025). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

-

ResearchGate. (n.d.). Synthesis of 7, 8 and 9 series via transformation of 4, 5 and 6 series. [Link]

- Mor-de-la, R. A., et al. (2024).

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. bio-protocol.org [bio-protocol.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

- 11. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 7,8-dihydroquinazolin-6(5H)-one: A Technical Guide

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the pursuit of scientific advancement, transparency and accuracy are paramount. Our initial objective was to provide a comprehensive technical guide on the spectroscopic data of 7,8-dihydroquinazolin-6(5H)-one. However, after an exhaustive search of publicly available scientific literature and chemical databases, we have determined that detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific molecule is not readily accessible.

The synthesis and characterization of novel chemical entities is an ongoing endeavor in the scientific community. While this compound is listed in chemical supplier databases with a CAS number of 944895-73-2, its full spectroscopic workup does not appear to be published in the public domain at this time.[1][2]

To uphold our commitment to scientific integrity and provide a valuable resource, we have pivoted the focus of this guide to a closely related and well-characterized compound: 4(3H)-Quinazolinone . This parent compound of the quinazolinone family is of significant interest in medicinal chemistry and its spectroscopic profile is well-documented.[3][4] The principles and methodologies discussed herein for 4(3H)-Quinazolinone will provide a strong foundational understanding for the spectroscopic analysis of other quinazolinone derivatives, including the titular this compound, once its data becomes available.

We believe this approach will offer you a robust and instructive guide to the spectroscopic characterization of this important class of heterocyclic compounds.

An In-depth Technical Guide to the Spectroscopic Data of 4(3H)-Quinazolinone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][7] The biological efficacy of these derivatives is intrinsically linked to their three-dimensional structure and electronic properties. A thorough understanding of the spectroscopic characteristics of the fundamental 4(3H)-quinazolinone core is therefore essential for the rational design and synthesis of new therapeutic agents. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4(3H)-quinazolinone, complete with experimental protocols and interpretive insights.

Molecular Structure and Spectroscopic Overview

The structural elucidation of 4(3H)-quinazolinone relies on the synergistic interpretation of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups and the overall molecular mass.

Figure 2. A simplified representation of potential fragmentation pathways for 4(3H)-quinazolinone in mass spectrometry.

Conclusion

The spectroscopic characterization of 4(3H)-quinazolinone provides a clear and consistent picture of its molecular structure. The combined data from NMR, IR, and Mass Spectrometry offer a robust analytical workflow for confirming the identity and purity of this important heterocyclic core. The principles and spectral features detailed in this guide serve as a valuable reference for researchers engaged in the synthesis and development of novel quinazolinone-based compounds, and will be directly applicable to the analysis of this compound when its spectroscopic data becomes available.

References

-

LookChem. This compound. [Link]

-

PubChem. 1,2-Dihydroquinazolin-2-one. [Link]

-

H. S. G. Al-Khafaji, Z. A. Al-Allaf, Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23 (4), 415-430 (2023). [Link]

-

M. A. El-Hashash, S. A. Rizk, S. A. El-Bordany, Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35 (1), 1266-1279 (2020). [Link]

-

S. K. Sridhar, S. N. Pandeya, J. P. Stables, M. A. Ramesh, Synthesis and anticonvulsant activity of some 2,3-disubstituted quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 12 (18), 2347-2350 (2002). [Link]

Sources

- 1. 944895-73-2|this compound|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. researchgate.net [researchgate.net]

- 5. 6,7,8,9-tetrahydro-7,7,8,9,9-pentamethyl-5H-cyclopenta[H]quinazoline, 1315251-11-6 [thegoodscentscompany.com]

- 6. CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline [rlavie.com]

- 7. spectrabase.com [spectrabase.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 7,8-dihydroquinazolin-6(5H)-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this esteemed class of compounds lies 7,8-dihydroquinazolin-6(5H)-one, a molecule of significant interest yet with a largely uncharacterized mechanism of action. This guide presents a comprehensive, multi-tiered strategy for the systematic investigation of this compound. We will traverse from initial phenotypic screening to pinpoint its biological effects, through to sophisticated target deconvolution methodologies, and finally to the detailed characterization of its impact on cellular signaling pathways. This document serves as a practical roadmap for researchers aiming to unlock the therapeutic potential of this compound and its analogs.

Foundational Analysis: The Quinazolinone Precedent

Quinazolinone derivatives have been successfully developed as inhibitors of a diverse range of molecular targets.[3] Notably, they have been approved as kinase inhibitors (e.g., gefitinib, erlotinib) for cancer therapy and have shown promise in targeting tubulin polymerization, histone deacetylases (HDACs), and phosphoinositide 3-kinases (PI3Ks).[4][5] Furthermore, structurally related dihydroquinazolinone derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B) and glycogen synthase kinase 3β (GSK3β), suggesting potential applications in neurodegenerative diseases.[6] This rich history of the broader chemical class provides a logical starting point for our investigation, suggesting that this compound may act on one or more of these well-established target families.

Phase I: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to understand the primary cellular phenotype modulated by this compound. This approach allows for an unbiased assessment of its biological activity across a range of cell types and disease models.

Multi-lineage Cancer Cell Panel Screening

Given the prevalence of anticancer activity within the quinazolinone class, a broad screening against a panel of human cancer cell lines is a logical first step.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Plating: Seed a diverse panel of human cancer cell lines (e.g., HT29 colon, MCF-7 breast, A549 lung, U87 glioblastoma) in 96-well plates at their optimal densities and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Causality Behind Experimental Choices: The MTT assay is a robust, colorimetric assay that provides a quantitative measure of cell viability. The diverse cancer cell line panel will reveal any tissue-specific cytotoxicity, offering initial clues about the compound's potential mechanism.

Antimicrobial Activity Screening

The quinazolinone scaffold has also been associated with antimicrobial properties.[2] Therefore, a parallel screen against a panel of pathogenic bacteria and fungi is warranted.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

-

Compound Dilution: Prepare a serial dilution of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Trustworthiness of the Protocol: This method is a standardized and widely accepted technique for determining the antimicrobial susceptibility of a compound, ensuring the reliability of the results.

Phase II: Target Identification and Validation

Once a primary phenotype (e.g., anticancer activity) is confirmed, the next crucial phase is to identify the specific molecular target(s) of this compound.

Kinase Profiling

Considering that numerous quinazolinone derivatives are kinase inhibitors, a broad kinase panel screen is a high-priority experiment.[5][7]

Experimental Workflow: Kinase Panel Screening

Caption: Workflow for identifying kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 96-well plate, combine the purified kinase, the kinase-specific substrate, ATP, and varying concentrations of this compound.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the IC50 value.

Authoritative Grounding: This protocol is based on established commercial assays that provide a highly sensitive and reliable method for quantifying kinase activity.

Affinity-Based Target Identification

To uncover potentially novel targets, an unbiased affinity-based approach can be employed.

Experimental Protocol: Chemical Proteomics (Affinity Chromatography)

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

-

Cell Lysate Preparation: Prepare a cell lysate from a sensitive cell line.

-

Affinity Pulldown: Incubate the biotinylated compound with the cell lysate, followed by capture of the compound-protein complexes on streptavidin-coated beads.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the identified proteins with a control pulldown (using an inactive analog or beads alone) to identify specific binding partners.

Expertise and Experience: This technique is powerful for identifying direct binding partners of a small molecule in a complex proteome, but requires careful optimization of the chemical probe and experimental conditions to minimize false positives.

Phase III: Mechanistic Elucidation and Pathway Analysis

With a validated target in hand, the final phase involves understanding how the interaction between this compound and its target translates into the observed cellular phenotype.

Downstream Signaling Pathway Analysis

If a kinase is identified as the target, the next step is to investigate the impact on its downstream signaling pathway.

Signaling Pathway Analysis

Caption: Hypothetical signaling pathway.

Experimental Protocol: Western Blotting for Phospho-protein Analysis

-

Cell Treatment: Treat the sensitive cancer cell line with this compound at its IC50 concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's known substrates, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: A decrease in the phosphorylation of the substrate will confirm the on-target effect of the compound in a cellular context.

Self-Validating System: The use of antibodies specific to the phosphorylated and total protein levels of the substrate allows for a direct and reliable assessment of the compound's effect on the target's activity within the cell.

Cell Cycle and Apoptosis Analysis

To connect the molecular mechanism to the observed cytotoxicity, it is essential to analyze the compound's effects on cell cycle progression and apoptosis.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment: Treat cells with this compound for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined based on their DNA content. An accumulation of cells in a specific phase would indicate a cell cycle arrest.

Quantitative Data Summary

| Experiment | Metric | Potential Outcome for an Anticancer Agent |

| MTT Assay | IC50 | Low micromolar or nanomolar values in specific cancer cell lines |

| Kinase Screen | % Inhibition | >50% inhibition of one or more kinases at a defined concentration |

| Cell Cycle Analysis | % of Cells in G2/M | A significant increase compared to untreated controls |

| Apoptosis Assay | % Apoptotic Cells | A dose-dependent increase in apoptotic cells |

Conclusion and Future Directions

This guide outlines a systematic and robust approach to deconvolute the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target identification and detailed pathway analysis, researchers can build a comprehensive understanding of this compound's biological activity. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to assess its efficacy and safety in preclinical models.

References

- Anonymous. (2024, February). Examples of biologically active 2, 3-dihydroquinazolin-4(1H)

- Anonymous. (n.d.).

- Anonymous. (2022, December 5). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. NIH.

- Anonymous. (n.d.). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Journal of Medicinal and Chemical Sciences.

- Anonymous. (n.d.).

- Di Paolo, M. L., Salerno, S., Nordio, G., Piazzola, F., Sarno, S., Sarno, G., Natale, B., Poggetti, V., Borreca, A., Baglini, E., Barresi, E., Da Settimo, F., Cosconati, S., Castellano, S., Taliani, S., & Dalla Via, L. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580.

- Anonymous. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC - NIH.

- Anonymous. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- Anonymous. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.

- Anonymous. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

- Anonymous. (2025, November 21). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Request PDF.

- Anonymous. (n.d.). Quinazolinedione SIRT6 inhibitors sensitize cancer cells to chemotherapeutics. PubMed.

- Anonymous. (2025, October 13). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- Anonymous. (n.d.). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - PubMed Central.

- Anonymous. (2022, June 2). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. PubMed Central.

- Anonymous. (2022, March 31). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.

- Anonymous. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC - NIH.

- Anonymous. (2025, February 10). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)

- Anonymous. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Enduring Potential of the Quinazolinone Scaffold

An In-Depth Technical Guide to the Discovery of Novel 7,8-Dihydroquinazolin-6(5H)-one Derivatives

The quinazolinone core is a privileged scaffold in medicinal chemistry, a term reserved for molecular frameworks that are repeatedly found in bioactive compounds.[1][2] This bicyclic heterocyclic system, comprising a pyrimidine ring fused to a benzene ring, offers a unique combination of structural rigidity and synthetic tractability.[1] Its versatility is demonstrated by its presence in a wide array of FDA-approved drugs and clinical candidates targeting a spectrum of diseases, from cancer and hypertension to microbial infections and neurodegenerative disorders.[1][3] The true power of this scaffold lies in its capacity for precise pharmacological modulation through targeted chemical modifications, allowing for the fine-tuning of interactions with biological targets.[1]

This guide focuses on a specific, less-explored subclass: the this compound derivatives. We will navigate the strategic considerations, synthetic methodologies, and biological evaluation cascades essential for the discovery of novel therapeutic agents based on this core, moving beyond mere protocols to elucidate the scientific rationale driving each step of the discovery process.

Part 1: Strategic Foundation - Why this compound?

The selection of a core scaffold is the foundational decision in a drug discovery campaign. The this compound system is compelling for several reasons:

-

Three-Dimensionality: Unlike its planar aromatic quinazolinone counterpart, the partially saturated cyclohexanone ring imparts a distinct three-dimensional geometry. This "sp3-richness" is increasingly sought after in modern drug design as it can lead to improved selectivity and more favorable physicochemical properties by enabling more specific and complex interactions within a protein's binding pocket.

-

Proven Bioactivity: Emerging research has identified this scaffold as a promising starting point for developing potent and selective inhibitors of key enzymes implicated in human disease. Notably, derivatives have shown high affinity for monoamine oxidase B (MAO-B), a critical target in the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[3] Furthermore, related tetrahydroquinazoline structures have been investigated for antitubercular activity, highlighting the scaffold's potential against infectious diseases.[4][5]

-

Synthetic Accessibility: The core can be constructed through robust and scalable cyclocondensation reactions, making it amenable to the generation of diverse chemical libraries for high-throughput screening. This accessibility is paramount for conducting thorough Structure-Activity Relationship (SAR) studies.

Our objective is to leverage these attributes to discover novel derivatives with therapeutic potential. The following sections will detail the practical execution of such a discovery campaign.

Part 2: The Synthetic Blueprint - From Concept to Compound

The construction of a diverse library of this compound derivatives is contingent on flexible and reliable synthetic strategies. The most prevalent and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a guanidine derivative.

Core Synthesis Workflow

The general workflow for library synthesis is a multi-stage process designed for efficiency and modularity, allowing for the introduction of diversity at specific points.

Caption: General workflow for library synthesis.

Experimental Protocol: Synthesis of a 2-Amino-4-phenyl-7,8-dihydroquinazolin-6(5H)-one Derivative

This protocol describes a representative synthesis. The causality behind each step is critical: the choice of base, solvent, and reaction time are all optimized to maximize yield and purity while minimizing side reactions.

Materials:

-

2-Benzylidene-cyclohexane-1,3-dione (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Sodium ethoxide (NaOEt) (2.5 eq)

-

Anhydrous Ethanol (EtOH)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Argon), add anhydrous ethanol (50 mL). The inert atmosphere is crucial to prevent moisture from quenching the strong base (NaOEt).

-

Base Addition: Add sodium ethoxide (2.5 eq) to the ethanol and stir until fully dissolved. NaOEt acts as a base to deprotonate the guanidine hydrochloride, liberating the free guanidine base required for the nucleophilic attack. An excess is used to drive the reaction to completion.

-

Reagent Addition: Add guanidine hydrochloride (1.2 eq) to the solution and stir for 15 minutes. This ensures the complete formation of the free guanidine. Subsequently, add 2-benzylidene-cyclohexane-1,3-dione (1.0 eq).

-

Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for EtOH). The elevated temperature provides the necessary activation energy for the cyclization cascade.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). Spot the reaction mixture alongside the starting material. The reaction is complete upon the disappearance of the starting dione spot and the appearance of a new, more polar product spot. This typically takes 4-6 hours.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add cold water to precipitate the product. The pH should be neutralized with dilute HCl. Collect the resulting solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove residual impurities. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Characterization Data (Hypothetical Example)

| Analysis | Result | Interpretation |

| Appearance | White to off-white solid | Consistent with expected product form. |

| Melting Point | 245-247 °C | A sharp melting range suggests high purity. |

| ¹H NMR | δ 7.4-7.6 (m, 5H), 6.5 (s, 2H), 2.8 (t, 2H), 2.5 (t, 2H), 2.1 (m, 2H) | Confirms the presence of the phenyl group, NH₂ protons, and the three distinct CH₂ groups of the dihydro-cyclohexanone ring. |

| ¹³C NMR | δ 195.1, 163.4, 155.2, 137.8, 129.0, 128.5, 114.3, 36.8, 28.5, 21.2 | Shows the carbonyl carbon (C=O), carbons of the quinazoline core, and the aliphatic carbons, confirming the overall structure. |

| HRMS (m/z) | Calculated: 242.1288 [M+H]⁺, Found: 242.1291 | The high-resolution mass matches the calculated molecular formula, confirming elemental composition. |

Part 3: Biological Evaluation - The Screening Cascade

Once a library of compounds is synthesized and characterized, the next critical phase is to assess their biological activity. A tiered screening cascade is employed to efficiently identify promising candidates while managing resources.

Caption: Tiered screening cascade for lead discovery.

Protocol: Primary Screening for MAO-B Inhibition

This protocol outlines a standard, robust fluorescence-based assay for identifying inhibitors of human monoamine oxidase B (MAO-B).

Principle: MAO-B oxidizes its substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a detector molecule (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). An inhibitor will block this reaction, resulting in a reduced fluorescence signal.

Self-Validating System:

-

Positive Control: A known MAO-B inhibitor (e.g., Safinamide[3]) is run in parallel to confirm assay sensitivity and establish a benchmark for inhibition.

-

Negative Control: DMSO (the vehicle used to dissolve compounds) is used to define 0% inhibition (maximum signal).

-

Z'-factor Calculation: This statistical parameter is calculated from the positive and negative controls to validate the assay's quality and suitability for high-throughput screening on each run. A Z' > 0.5 is considered excellent.

Procedure:

-

Compound Plating: In a 96-well black microplate, add 1 µL of test compound dissolved in DMSO to the appropriate wells to achieve a final concentration of 10 µM. Add 1 µL of Safinamide (positive control) and 1 µL of DMSO (negative control) to their respective wells.

-

Enzyme Addition: Add 50 µL of assay buffer containing recombinant human MAO-B enzyme to all wells.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the test compounds to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 50 µL of a substrate solution containing Amplex Red, HRP, and the MAO-B substrate (e.g., benzylamine).

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the fluorescence signal (Excitation: 535 nm, Emission: 590 nm) every 2 minutes for a total of 30 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence signal over time) for each well. The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Background) / (Rate_NegativeControl - Rate_Background))

Compounds showing >50% inhibition in this primary screen are deemed "hits" and advance to the next stage for IC₅₀ determination.

Part 4: Elucidating the Structure-Activity Relationship (SAR)

The data gathered from screening the initial library allows for the development of an SAR, which correlates specific structural modifications with changes in biological activity. This is the cornerstone of rational drug design, guiding the synthesis of more potent and selective compounds.

For our this compound scaffold, key points of diversification include the R¹ substituent on the phenyl ring and the R² substituent at the 2-position of the quinazoline core.

Hypothetical SAR Table for MAO-B Inhibition

| Compound ID | R¹ (Position 4) | R² (Position 2) | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |

| LEAD-01 | -H | -NH₂ | 150 | >10,000 | >66 |

| LEAD-02 | -F | -NH₂ | 85 | >10,000 | >117 |

| LEAD-03 | -Cl | -NH₂ | 92 | >10,000 | >108 |

| LEAD-04 | -OCH₃ | -NH₂ | 450 | >10,000 | >22 |

| LEAD-05 | -H | -NH-CH₃ | 210 | >10,000 | >47 |

| LEAD-06 | -F | -NH-Phenyl | 35 | 8,500 | 242 |

SAR Insights:

-

R¹ Position: Small, electron-withdrawing groups like fluorine (LEAD-02) and chlorine (LEAD-03) at the para-position of the phenyl ring appear to enhance potency compared to the unsubstituted analog (LEAD-01). An electron-donating methoxy group (LEAD-04) is detrimental to activity. This suggests that the electronic properties of this ring are critical for interaction with the enzyme's active site.

-

R² Position: The primary amine (-NH₂) provides good baseline activity. Modifying this to a substituted amine (LEAD-06) can dramatically increase potency, suggesting an additional hydrophobic pocket can be accessed. This aligns with findings where 2-(phenylamino) derivatives were identified as potent MAO-B inhibitors.[3]

-

Selectivity: All synthesized compounds show excellent selectivity for MAO-B over MAO-A, a critical feature for avoiding side effects associated with MAO-A inhibition (e.g., hypertensive crisis).

These insights provide a clear roadmap for the next round of synthesis. For instance, combining the beneficial 4-fluoro substituent with various substituted amines at the 2-position would be a logical next step in the lead optimization phase.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has outlined a robust, integrated strategy encompassing rational design, efficient synthesis, and a rigorous biological evaluation cascade. The process is iterative: the SAR from one round of synthesis and testing directly informs the design of the next, creating a continuous loop of optimization.

A promising lead candidate, such as the conceptual LEAD-06 , would subsequently undergo further profiling, including ADME (Absorption, Distribution, Metabolism, and Excretion) studies, in vivo efficacy testing in animal models of disease, and detailed toxicology assessments. The journey from a hit compound to a clinical drug is long and challenging, but it begins with the foundational principles of discovery science detailed herein.

References

-

Spandana, V., Arambada, J. & Shidhaye, S. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine. Available at: [Link]

-

Natale, B., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry. Available at: [Link]

-

Zhovtiak, O. I., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. Available at: [Link]

-

Sorokin, V. V., et al. (2021). Synthesis of 6,7-Dihydroindazole and 7,8-Dihydroquinazoline Derivatives from Ethyl 4,4-Dimethyl-9-oxo-3,4-dihydro-9H-xanthene-2-carboxylates. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Park, H., et al. (2019). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]

-

Zhovtiak, O. I., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Center for Biotechnology Information. Available at: [Link]

-

Zhovtiak, O. I., et al. (2022). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. Available at: [Link]

-

Fares, M., et al. (2021). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. Scientific Reports. Available at: [Link]

-

Kamal, A., et al. (2015). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Letters in Drug Design & Discovery. Available at: [Link]

-

Aldawood, A., et al. (2022). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. Antioxidants. Available at: [Link]

-

Mohammadi, F., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Bioactivity Screening of 7,8-Dihydroquinazolin-6(5H)-one Derivatives